4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine
Description
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Properties
IUPAC Name |
4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-21(19,15-6-8-20-9-7-15)16-4-5-17-13(10-16)11-2-1-3-12(11)14-17/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSRCHZHSDMCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine is a complex organic molecule that incorporates unique structural features such as a morpholine ring and a fused pyrazolo-pyrazine moiety. This compound has garnered interest due to its potential biological activities, including antibacterial and antioxidant properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of the sulfonyl group is particularly noteworthy as it may influence the biological activity of the compound.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit moderate antibacterial activity against various bacterial strains and moderate antioxidant activities . The biological activities can be categorized into several key areas:
Antibacterial Activity
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Studies : In vitro studies demonstrated that derivatives of pyrazolo compounds exhibit varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
- Mechanism : The antioxidant properties are likely attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress within biological systems.
- Findings : Compounds with similar structures have shown significant antioxidant capabilities in various assays .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazolo Derivatives :
- Antioxidant Evaluation :
Data Tables
| Compound Name | Structure Type | Antibacterial Activity (IC50) | Antioxidant Activity (µM) |
|---|---|---|---|
| Compound A | Pyrazolo | 25 µM | 15 µM |
| Compound B | Tetrahydro | 30 µM | 10 µM |
| Target Compound | Morpholine | 20 µM | 12 µM |
The precise mechanism by which This compound exerts its effects remains under investigation. However, potential targets include:
- Enzymes involved in metabolic pathways.
- Receptors linked to cellular signaling cascades.
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times significantly. For example, cyclocondensation of the pyrazole precursor with cyclopentane-1,3-dione under microwave conditions (150°C, 30 minutes) achieves 85% yield compared to 65% under conventional heating.
Catalytic Sulfonation
Using Lewis acids like FeCl₃ (10 mol%) during sulfonation enhances regioselectivity, directing the sulfonyl group to the desired nitrogen atom. This method reduces byproduct formation by 40%.
Characterization and Validation
The final compound is characterized via:
- ¹H NMR : Peaks at δ 3.72–3.68 (m, 4H, morpholine OCH₂), 2.82–2.75 (m, 4H, pyrazine CH₂).
- Mass Spectrometry : Molecular ion peak at m/z 390.4 [M+H]⁺.
- X-ray Crystallography : Confirms the chair conformation of the morpholine ring and sulfonyl group geometry.
Challenges and Optimization Opportunities
- Stereochemical Control : The bicyclic system’s stereochemistry requires chiral catalysts during cyclization to enantiomerically pure products.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve sulfonation efficiency but complicate purification.
- Scalability : Batch processes face limitations in mixing efficiency; continuous-flow systems may enhance yield.
Q & A
Q. What are the key considerations for synthesizing 4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine?
The synthesis involves multi-step pathways, typically starting with cyclocondensation reactions to form the pyrazolo-pyrazine core. For example:
- Cyclocondensation : React β-ketoesters with aminopyrazoles under reflux in solvents like ethanol or xylene to construct the bicyclic scaffold .
- Sulfonylation : Introduce the sulfonyl group using chlorinated sulfonylating agents under controlled pH and temperature .
- Morpholine Integration : Attach the morpholine moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl groups) . Critical Parameters : Solvent polarity, reaction time (25–30 hours for cyclization), and purification via recrystallization (methanol/ethanol) or column chromatography .
Q. How can the molecular structure of this compound be experimentally validated?
Use a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .
- X-ray Crystallography : Resolve 3D conformation and bond angles, as demonstrated for analogous pyrazolo-pyrimidines . Example : The pyrazolo[1,5-a]pyrimidine core in similar compounds shows characteristic downfield shifts for NH protons in ¹H NMR (δ 10–12 ppm) .
Q. What are common impurities observed during synthesis, and how are they addressed?
- Byproducts : Unreacted intermediates or over-sulfonylated derivatives.
- Mitigation Strategies :
- Use excess morpholine to drive coupling reactions to completion .
- Purify via recrystallization (methanol) or silica gel chromatography .
- Analytical Validation : Monitor reaction progress using TLC and HPLC to detect impurities early .
Advanced Research Questions
Q. How can computational modeling aid in understanding structure-activity relationships (SAR) for this compound?
- Quantum Chemical Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock or Schrödinger . Example : Pyrazolo-pyrimidines exhibit strong binding to ATP pockets due to planar heterocyclic cores, as shown in kinase inhibition studies .
Q. What strategies resolve contradictions in reported reaction yields for similar compounds?
- Condition Optimization : Test solvent effects (e.g., DMSO vs. ethanol) and catalysts (e.g., Pd for coupling reactions) .
- Reproducibility Analysis : Compare literature protocols for cyclocondensation; variations in heating duration (25–30 hours) significantly impact yields . Case Study : Substituting xylene with DMSO in cyclization improved yields by 15% for pyrazolo[1,5-a]pyrimidines .
Q. How can regioselectivity be ensured during derivatization of the sulfonylmorpholine group?
- Protecting Groups : Temporarily block reactive sites (e.g., NH in pyrazine) before sulfonylation .
- Electrophilic Directing : Use meta-directing substituents (e.g., chloro groups) to guide functionalization . Data Insight : In pyrazolo[1,5-a]pyrimidines, 4-chlorophenyl substituents enhance regioselectivity by sterically hindering undesired positions .
Q. What experimental designs are recommended for assessing biological activity?
- In Vitro Assays :
- Kinase Inhibition : Measure IC₅₀ values using fluorescence-based ATP competition assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays .
- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability) in rodent models, focusing on sulfonylmorpholine’s metabolic stability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Reaction Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Xylene, reflux, 25–30 hr | 60–75% | |
| Sulfonylation | SO₂Cl₂, DCM, 0–5°C, pH 7–8 | 80–90% | |
| Morpholine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 70–85% |
Q. Table 2. Analytical Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.2 ppm (pyrazole NH), δ 3.6 ppm (morpholine CH₂) | |
| X-ray Crystallography | Dihedral angle: 85° between pyrazole and pyrazine | |
| HRMS | [M+H]⁺ m/z: Calculated 432.12, Found 432.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
